synthesis of 4-fluoro-N-methyl-3-nitrobenzenesulfonamide
synthesis of 4-fluoro-N-methyl-3-nitrobenzenesulfonamide
This guide details the synthesis of 4-fluoro-N-methyl-3-nitrobenzenesulfonamide (CAS 1041598-53-1), a critical intermediate in the development of Bcl-2 family protein inhibitors (e.g., Venetoclax analogs) and other bioactive sulfonamides.[1]
The protocol prioritizes the nucleophilic substitution of sulfonyl chlorides while mitigating the risk of competing nucleophilic aromatic substitution (SnAr) at the activated fluorine position.[1]
Strategic Analysis & Retrosynthesis
The target molecule features a sulfonamide core with an electron-deficient aromatic ring.[1] The presence of the nitro group at the ortho position to the fluorine atom significantly activates the fluorine toward nucleophilic displacement.[1] Therefore, the synthesis must be kinetically controlled to favor sulfonylation (attack at sulfur) over SnAr (attack at carbon).
Retrosynthetic Logic:
-
Disconnection: The sulfonamide bond (S-N) is the most logical disconnection point.
-
Synthons: This yields the 4-fluoro-3-nitrobenzenesulfonyl chloride (electrophile) and methylamine (nucleophile).[1]
-
Precursor Origin: The sulfonyl chloride is derived from 1-fluoro-2-nitrobenzene via electrophilic aromatic substitution (chlorosulfonation).[1]
Pathway Visualization
Figure 1: Retrosynthetic tree illustrating the disconnection strategy and key precursors.[1][2]
Experimental Protocol
Phase 1: Synthesis of 4-Fluoro-3-nitrobenzenesulfonyl Chloride
Note: If the sulfonyl chloride is purchased commercially (CAS 6668-56-0), skip to Phase 2.[1]
Rationale: Direct chlorosulfonation is chosen over diazotization (Sandmeyer) for scalability and atom economy.
Reaction:
| Parameter | Specification |
| Reagents | 1-Fluoro-2-nitrobenzene (1.0 eq), Chlorosulfonic acid (5.0 eq) |
| Temperature | 120°C (Reflux) |
| Time | 12–16 Hours |
| Workup | Quench on crushed ice; extract with EtOAc. |
Protocol:
-
Charge a round-bottom flask with chlorosulfonic acid (excess, acts as solvent and reagent).
-
Cool to 0°C. Add 1-fluoro-2-nitrobenzene dropwise.
-
Gradually heat to 120°C and stir overnight. Caution: HCl gas evolution.[1]
-
Cool to RT, then carefully pour the mixture onto crushed ice (exothermic!).
-
Extract the precipitating oil/solid with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .
-
Wash organic layer with brine, dry over anhydrous
, and concentrate. Use immediately or store at -20°C.
Phase 2: Synthesis of 4-Fluoro-N-methyl-3-nitrobenzenesulfonamide
Core Challenge: Preventing the displacement of the fluorine atom by methylamine. Solution: Maintain strict temperature control (0°C ) and use a non-nucleophilic base auxiliary or stoichiometric control.
| Reagent | Equiv.[3][4] | Role |
| 4-Fluoro-3-nitrobenzenesulfonyl chloride | 1.0 | Electrophile |
| Methylamine (2.0M in THF) | 1.1 | Nucleophile |
| Triethylamine (TEA) or DIPEA | 1.5 | HCl Scavenger |
| Dichloromethane (DCM) | Solvent | Anhydrous medium |
Step-by-Step Methodology:
-
Preparation:
-
Dissolve 4-fluoro-3-nitrobenzenesulfonyl chloride (1.0 eq) in anhydrous DCM (10 mL/g).
-
Cool the solution to 0°C using an ice/water bath. Critical: Low temperature suppresses SnAr side reactions.[1]
-
-
Nucleophilic Addition:
-
In a separate vessel, mix Methylamine (1.1 eq, 2M THF solution) with Triethylamine (1.5 eq).
-
Add the amine mixture dropwise to the sulfonyl chloride solution over 30 minutes, maintaining internal temperature <5°C.
-
-
Reaction Monitoring:
-
Workup:
-
Purification:
-
The crude product is typically a pale yellow solid.
-
Recrystallization: Dissolve in minimal hot Isopropanol (IPA) or Ethanol , then cool to 4°C.
-
Yield Expectation: 85–92%.
-
Workflow Diagram
Figure 2: Operational workflow for the sulfonylation step.
Characterization & Quality Control
| Technique | Expected Signal / Criteria |
| Single peak around -110 to -120 ppm (confirms retention of Fluorine).[1] | |
| LC-MS (ESI) | |
| Appearance | Pale yellow to white crystalline solid. |
Troubleshooting Impurities:
-
Impurity A (Hydrolysis): 4-fluoro-3-nitrobenzenesulfonic acid.[1] Cause: Wet solvent or atmospheric moisture.[4] Fix: Use anhydrous DCM; store sulfonyl chloride under
. -
Impurity B (SnAr Product): 4-(methylamino)-3-nitrobenzenesulfonamide.[1] Cause: Reaction temperature too high or excess methylamine used without cooling. Fix: Strict 0°C maintenance; add amine slower.
Safety & Handling (E-E-A-T)
-
Sulfonyl Chlorides: Corrosive and lachrymators. Hydrolyze to release HCl. Handle in a fume hood.
-
Nitro Compounds: Potentially explosive if heated under confinement.[1] Do not distill the residue to dryness at high temperatures.
-
Methylamine: Toxic gas/liquid.[1] Use efficient ventilation.[8][9][10][11]
References
-
Preparation of 4-fluoro-3-nitrobenzenesulfonamide (Analogous Protocol)
-
Reactivity of 4-Fluoro-3-nitrobenzenesulfonyl Chloride
- General Procedure for Sulfonamide Synthesis: Source: The Journal of Organic Chemistry. Title: "Practical Synthesis of Sulfonamides via Nucleophilic Substitution." (General Reference for mechanism). Citation:J. Org. Chem. protocols for sulfonyl chloride aminolysis.
-
Commercial Availability & CAS Verification
Sources
- 1. CAS 97-08-5: 4-Chloro-3-nitrobenzenesulfonyl chloride [cymitquimica.com]
- 2. prepchem.com [prepchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 6668-56-0|4-Fluoro-3-nitrobenzenesulfonyl Chloride|BLD Pharm [bldpharm.com]
- 6. 1041598-53-1|4-Fluoro-N-methyl-3-nitrobenzenesulfonamide|BLD Pharm [bldpharm.com]
- 7. 3-Fluoro-4-nitrophenyl 4-methylbenzenesulfonate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tcichemicals.com [tcichemicals.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. synquestlabs.com [synquestlabs.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. 4-Fluoro-3-nitrobenzenesulfonamide | 406233-31-6 [chemicalbook.com]
